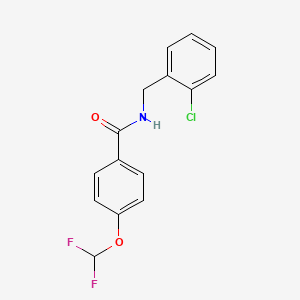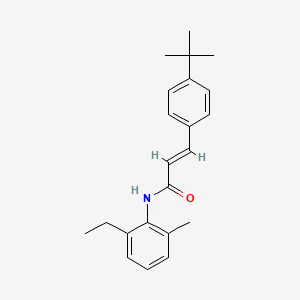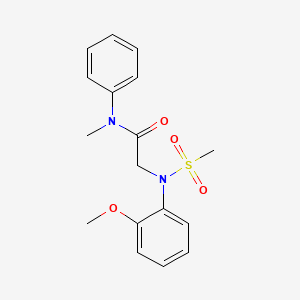
N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide
説明
N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide, also known as ABT-888 or veliparib, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors, which have been shown to be effective in the treatment of various types of cancers.
作用機序
The mechanism of action of N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide involves the inhibition of PARP enzymes, which play a crucial role in the repair of DNA damage. When DNA is damaged, PARP enzymes are activated to repair the damage. However, in cancer cells, the repair mechanism is often impaired, leading to the accumulation of DNA damage and cell death. N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide inhibits PARP enzymes, preventing the repair of DNA damage and leading to the death of cancer cells.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide has been shown to have a selective toxicity towards cancer cells, sparing normal cells. This is due to the fact that cancer cells rely more heavily on PARP enzymes for DNA repair than normal cells. N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the repair of DNA damage in cancer cells. In addition, N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide has been shown to sensitize cancer cells to immune checkpoint inhibitors, which are a type of cancer immunotherapy.
実験室実験の利点と制限
One of the advantages of N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide is its potential to cause toxicity in normal cells at high doses. This has led to the development of new PARP inhibitors with improved selectivity and reduced toxicity.
将来の方向性
There are several future directions for the development of N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide and other PARP inhibitors. One direction is the development of new PARP inhibitors with improved selectivity and reduced toxicity. Another direction is the combination of PARP inhibitors with other cancer therapies, such as immune checkpoint inhibitors, to enhance their efficacy. Furthermore, the identification of biomarkers that can predict response to PARP inhibitors can help to personalize cancer therapy and improve patient outcomes.
Conclusion
N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide is a promising candidate for cancer therapy due to its selective toxicity towards cancer cells and its ability to enhance the efficacy of chemotherapy and radiation therapy. Its mechanism of action involves the inhibition of PARP enzymes, preventing the repair of DNA damage in cancer cells. While there are limitations to its use, such as potential toxicity in normal cells at high doses, the future directions for the development of N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide and other PARP inhibitors are promising.
科学的研究の応用
N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various types of cancers. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the repair of DNA damage in cancer cells. N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide has also been shown to sensitize cancer cells to immune checkpoint inhibitors, which are a type of cancer immunotherapy.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(difluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO2/c16-13-4-2-1-3-11(13)9-19-14(20)10-5-7-12(8-6-10)21-15(17)18/h1-8,15H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUTHHFWOHQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)OC(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-difluoro-N-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4734026.png)

![[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4734056.png)
![3-chloro-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4734060.png)
![1-methyl-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4734063.png)
![2,4-dichloro-N-[4-iodo-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4734068.png)

![3-methyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine](/img/structure/B4734073.png)
![1-(2,6-dichlorobenzyl)-4-[(2,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4734080.png)
![N,N-dicyclohexyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4734089.png)
![4-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B4734091.png)

![N-cyclopropyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4734115.png)
![3-amino-N-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4734141.png)